(3-(3-Methylureido)phenyl)boronic acid
Description
(3-(3-Methylureido)phenyl)boronic acid (CAS: 191171-56-9) is a boronic acid derivative with the molecular formula C₈H₁₁BN₂O₃ and a molecular weight of 194.00 g/mol . Its structure features a phenyl ring substituted with a 3-methylureido group (-NH-C(=O)-NH-CH₃) at the meta position and a boronic acid (-B(OH)₂) group.
Properties
CAS No. |
191171-56-9 |
|---|---|
Molecular Formula |
C8H11BN2O3 |
Molecular Weight |
194.00 g/mol |
IUPAC Name |
[3-(methylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-3-6(5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12) |
InChI Key |
ODESDIRVBZIFOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their functional group differences:
*Molecular weight estimated based on structural similarity.
Key Observations:
- Substituent Impact on Binding: The methylureido group in the target compound likely enhances hydrogen-bonding interactions compared to simpler analogs like PBA or 3APBA. This could improve binding affinity in enzyme active sites, similar to how the triazole substituent in improves β-lactamase inhibition . 3APBA (with an amino group) exhibits fluorescence and moderate binding to ARS (K₁ ~1648–2357 M⁻¹), while methylcarbamoyl analogs () may prioritize steric effects over electronic modulation .
- Biological Activity: The [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () demonstrates potent HDAC inhibition at 1 µM, suggesting that bulky, electron-rich substituents enhance target engagement . Triazole-substituted boronic acids () show superior minimal inhibitory concentrations (MICs) against β-lactamases, highlighting the role of heterocycles in improving pharmacokinetics .
Electronic and Steric Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)phenylboronic acid, ) increase boronic acid acidity (pKa ~7–8), enhancing reactivity with diols (e.g., in glucose sensing) . The methylureido group, being less electron-withdrawing, may reduce acidity but improve water solubility. Amino groups (3APBA) increase basicity and fluorescence but may reduce stability under physiological conditions .
Preparation Methods
Halogenated Precursor Synthesis
This method constructs the aromatic ring with pre-installed methylureido and halide groups, followed by boronic acid introduction.
Step 1 : Synthesis of 1-bromo-3-(3-methylureido)benzene
-
Substrate : 3-Nitrobenzene derivative
-
Reduction : Hydrogenation over Pd/C converts nitro to amine
-
Urea Formation : Reaction with methyl isocyanate (as in Section 1.1)
-
Bromination : N-bromosuccinimide (NBS) in acetonitrile at 40°C
Step 2 : Miyaura Borylation
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Ligand : XPhos (10 mol%)
-
Boron Source : Bis(pinacolato)diboron (1.5 equiv)
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | Maximizes turnover |
| Reaction Temperature | 80°C | Balances rate vs. decomposition |
| Boron Equivalents | 1.5 | Minimizes di-borylation |
This method achieves 65–70% overall yield but requires air-sensitive catalysts and rigorous exclusion of moisture.
Directed Ortho-Metalation (DoM) Strategy
Urea as Directing Group
The methylureido group’s weak directing ability necessitates enhanced coordination through:
Lithiation :
-
Base : LDA (2.2 equiv) at –78°C in THF
-
Quenching : Trimethyl borate (3.0 equiv)
Limitations :
-
Competing deprotonation at multiple sites reduces regioselectivity
Improvements :
-
Additives : TMEDA (20 mol%) enhances lithium coordination
-
Stepwise Quenching : Sequential addition of B(OMe)₃ and H₂O
Comparative Analysis of Synthetic Methods
Table 1 : Method Comparison
| Method | Overall Yield | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Amine Functionalization | 68–72 | 95 | High | 1.0 |
| Miyaura Borylation | 65–70 | 90 | Moderate | 3.2 |
| Directed Metalation | 45–50 | 85 | Low | 2.5 |
Key Findings :
-
Amine Functionalization offers the best balance of yield and scalability but requires high-purity 3-aminophenylboronic acid.
-
Miyaura Borylation enables late-stage boronic acid introduction but incurs higher costs from palladium catalysts.
-
Directed Metalation suffers from poor regiocontrol, limiting practical utility.
Stability Challenges and Mitigation Strategies
Boronic Acid Protection
Pinacol Ester Formation :
-
Reagent : Pinacol (1.1 equiv) in toluene with MgSO₄
-
Yield : 89% protected ester
Benefits :
-
Prevents boroxine formation during ureido group installation
-
Enables chromatographic purification of intermediates
Q & A
Q. What are the standard synthetic routes for (3-(3-Methylureido)phenyl)boronic acid in academic research?
The synthesis typically involves two key steps: (i) preparation of the phenylboronic acid scaffold and (ii) introduction of the 3-methylureido moiety. For the boronic acid core, Suzuki-Miyaura cross-coupling reactions are widely employed, using aryl halides and boronic acid precursors under palladium catalysis . The methylureido group can be introduced via post-functionalization, such as reacting an amine-substituted phenylboronic acid with methyl isocyanate. Alternative routes may utilize urea-forming reagents (e.g., carbonyldiimidazole) to install the ureido group. Purification often involves recrystallization or column chromatography to remove unreacted intermediates and catalyst residues .
Q. How is this compound characterized for structural confirmation?
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): and NMR confirm the boronic acid moiety and substituent integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS verifies molecular weight and isotopic patterns, critical for boron-containing compounds .
- X-ray Diffraction (XRD): Single-crystal XRD provides definitive bond-length and angle data, particularly for assessing boron-oxygen interactions .
Advanced Research Questions
Q. What strategies enhance the stability and reactivity of this compound in aqueous solutions?
Boronic acids are prone to hydrolysis, but stability can be improved by:
- pH Optimization: Maintaining a mildly acidic to neutral pH (5.5–7.4) minimizes boronate ester hydrolysis .
- Coordination with Diols: Adding saccharides (e.g., mannitol) stabilizes the boronic acid via cyclic ester formation, enhancing solubility and reactivity .
- Protective Groups: Transient protection of the boronic acid as a trifluoroborate salt during synthesis reduces undesired side reactions .
Q. How can researchers resolve contradictions in bioactivity data for derivatives across different cell lines?
Discrepancies in bioactivity (e.g., tubulin polymerization inhibition ) may arise from cell-specific uptake or metabolic differences. Methodological approaches include:
- COMPARE Analysis: Statistical correlation of activity profiles across a panel of cell lines (e.g., NCI-60) to identify mechanistic outliers .
- Cellular Uptake Studies: Fluorescence tagging or radiolabeling to quantify intracellular compound concentrations .
- Proteomic Profiling: Identify off-target interactions or resistance mechanisms using affinity chromatography or activity-based probes .
Q. What advanced analytical techniques detect trace impurities in this compound samples?
Impurity control (<1 ppm) is critical for pharmacological applications. Recommended methods:
- LC-MS/MS: Validated per ICH guidelines, this technique detects genotoxic impurities (e.g., residual boronic acid derivatives) with limits of quantification (LOQ) ≤ 0.1 ppm .
- Ion Chromatography (IC): Quantifies anionic byproducts (e.g., boric acid) with high sensitivity .
- NMR: Useful for fluorinated impurities, offering specificity without derivatization .
Q. How does the methylureido group influence the electronic properties and Lewis acidity of phenylboronic acid frameworks?
The methylureido substituent acts as an electron-withdrawing group, enhancing Lewis acidity via inductive effects. This can be quantified using:
- Gutmann-Beckett Method: NMR titration with triethylphosphine oxide to measure acceptor numbers .
- DFT Calculations: Predict changes in boron’s electrophilicity and orbital hybridization .
Enhanced acidity improves binding affinity for diols (e.g., bacterial cell wall components), making the compound suitable for targeted antimicrobial studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
